molecular formula C18H20O2 B12529799 (3-tert-Butyl-4-hydroxy-5-methylphenyl)(phenyl)methanone CAS No. 652152-54-0

(3-tert-Butyl-4-hydroxy-5-methylphenyl)(phenyl)methanone

Cat. No.: B12529799
CAS No.: 652152-54-0
M. Wt: 268.3 g/mol
InChI Key: NNIIPRQAGJPWLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-tert-Butyl-4-hydroxy-5-methylphenyl)(phenyl)methanone is an organic compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a tert-butyl group, a hydroxy group, and a methyl group attached to a phenyl ring, which is further connected to a phenylmethanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-tert-Butyl-4-hydroxy-5-methylphenyl)(phenyl)methanone typically involves the reaction of 3-tert-butyl-4-hydroxy-5-methylphenyl with phenylmethanone under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-tert-Butyl-4-hydroxy-5-methylphenyl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of halogens or other electrophiles/nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may produce an alcohol.

Scientific Research Applications

(3-tert-Butyl-4-hydroxy-5-methylphenyl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of (3-tert-Butyl-4-hydroxy-5-methylphenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding, while the aromatic rings can engage in π-π interactions. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-tert-Butyl-4-hydroxy-5-methylphenyl sulfide: Similar structure but contains a sulfide group instead of a carbonyl group.

    Triethylene glycol bis(3-tert-butyl-4-hydroxy-5-methylphenyl)propionate: Contains additional glycol and propionate groups.

Uniqueness

(3-tert-Butyl-4-hydroxy-5-methylphenyl)(phenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

652152-54-0

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

(3-tert-butyl-4-hydroxy-5-methylphenyl)-phenylmethanone

InChI

InChI=1S/C18H20O2/c1-12-10-14(11-15(16(12)19)18(2,3)4)17(20)13-8-6-5-7-9-13/h5-11,19H,1-4H3

InChI Key

NNIIPRQAGJPWLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(C)(C)C)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.